4-AAA as a Robust Biomarker of N-Acetyltransferase Phenotype vs. 4-AminoAntipyrine (4-AA)
The formation of 4-AAA from its precursor 4-AA is dependent on the activity of the polymorphic N-acetyltransferase enzyme. A clinical study comparing rapid versus slow acetylators demonstrated a significant difference in the pharmacokinetics of these two metabolites. The mean peak plasma concentration of 4-AAA was 4.4 ± 1.1 µg/mL in rapid acetylators compared to only 1.6 ± 0.4 µg/mL in slow acetylators (P < 0.01) [1]. Conversely, the peak concentration of the precursor 4-AA was higher in slow acetylators (2.7 ± 0.6 µg/mL) than in rapid acetylators (1.6 ± 0.7 µg/mL) (P < 0.01) [1].
| Evidence Dimension | Plasma Concentration (Cmax) by Acetylator Phenotype |
|---|---|
| Target Compound Data | Rapid Acetylators: 4.4 ± 1.1 µg/mL; Slow Acetylators: 1.6 ± 0.4 µg/mL |
| Comparator Or Baseline | 4-AA (Rapid Acetylators): 1.6 ± 0.7 µg/mL; 4-AA (Slow Acetylators): 2.7 ± 0.6 µg/mL |
| Quantified Difference | 4-AAA Cmax is 2.75-fold higher in rapid acetylators. The 4-AAA/4-AA ratio correlates with acetylation phenotype (r=0.895, p<0.0005). |
| Conditions | Human volunteers (n=23) following a single oral 1.0 g dose of dipyrone. |
Why This Matters
This confirms 4-AAA is a superior, genetically-driven marker for N-acetyltransferase phenotyping studies compared to its precursor 4-AA.
- [1] Levy, M., Flusser, D., Zylber-Katz, E., & Granit, L. (1984). Plasma kinetics of dipyrone metabolites in rapid and slow acetylators. European Journal of Clinical Pharmacology, 27(4), 453-458. View Source
